molecular formula C19H24Cl2N2O4S B4612379 1-(3-chlorobenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine hydrochloride

1-(3-chlorobenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine hydrochloride

Cat. No.: B4612379
M. Wt: 447.4 g/mol
InChI Key: HTUUZONFANXECE-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine hydrochloride is a useful research compound. Its molecular formula is C19H24Cl2N2O4S and its molecular weight is 447.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.0833838 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Development as Adenosine A2B Receptor Antagonists

A series of compounds, including 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, were synthesized and characterized as adenosine A2B receptor antagonists. These compounds showed subnanomolar affinity and high selectivity for the A2B receptor, indicating their potential in targeting this receptor for therapeutic purposes. One notable compound, 1-ethyl-8-(4-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl)xanthine, displayed a Ki value of 0.157 nM, demonstrating its high potency (Borrmann et al., 2009).

2. Role in Oxidative Metabolism of Antidepressants

The oxidative metabolism of Lu AA21004, a novel antidepressant, was examined, and its conversion to various metabolites was observed. Key enzymes like CYP2D6, CYP2C9, and CYP3A4/5 were involved in this process, highlighting the significance of such compounds in drug metabolism and the development of new antidepressant therapies (Hvenegaard et al., 2012).

3. Synthesis for Anti-Hypertensive Drugs

An improved synthesis method for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an intermediate in the production of the anti-hypertensive drug Doxazosin, was developed. This process is significant for the manufacturing of drugs that treat hypertension and benign prostate hyperplasia, showcasing the utility of such compounds in pharmaceutical production (Ramesh et al., 2006).

4. Antioxidant and Anticancer Properties

Sulfonyl piperazine derivatives were synthesized and evaluated for their antioxidant and anticancer properties. These compounds demonstrated significant biological activities, indicating their potential as therapeutic agents in the treatment of diseases where oxidative stress and cancer cell proliferation are concerns (Kumar et al., 2007).

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(3,4-dimethoxyphenyl)sulfonylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S.ClH/c1-25-18-7-6-17(13-19(18)26-2)27(23,24)22-10-8-21(9-11-22)14-15-4-3-5-16(20)12-15;/h3-7,12-13H,8-11,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUUZONFANXECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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